11-Hydroxybenzo[a]pyrene

Chemical Carcinogenesis PAH Structure-Activity Relationship Tumor Initiation

11-Hydroxybenzo[a]pyrene (11-OH-BaP, benzo[a]pyren-11-ol) is a monohydroxylated metabolite of the ubiquitous environmental carcinogen benzo[a]pyrene (BaP), belonging to the polycyclic aromatic hydrocarbon (PAH) class. With a molecular formula of C20H12O and a monoisotopic mass of 268.0888 Da , it is one of twelve possible isomeric phenol derivatives of BaP.

Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
CAS No. 56892-32-1
Cat. No. B1210394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxybenzo[a]pyrene
CAS56892-32-1
Molecular FormulaC20H12O
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)O
InChIInChI=1S/C20H12O/c21-17-11-14-6-3-5-12-8-9-15-10-13-4-1-2-7-16(13)20(17)19(15)18(12)14/h1-11,21H
InChIKeyJATVWVYVLWEYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Hydroxybenzo[a]pyrene (CAS 56892-32-1): A Positionally Defined Monohydroxy-PAH for Carcinogenesis and Analytical Reference Applications


11-Hydroxybenzo[a]pyrene (11-OH-BaP, benzo[a]pyren-11-ol) is a monohydroxylated metabolite of the ubiquitous environmental carcinogen benzo[a]pyrene (BaP), belonging to the polycyclic aromatic hydrocarbon (PAH) class. With a molecular formula of C20H12O and a monoisotopic mass of 268.0888 Da [1], it is one of twelve possible isomeric phenol derivatives of BaP. The compound is formally classified as both a carcinogenic agent and an endocrine disruptor in authoritative cheminformatics databases [2]. Unlike the extensively studied 1-hydroxy- and 3-hydroxy-BaP isomers that serve as human biomonitoring markers, 11-OH-BaP occupies a unique position within the isomeric panel: it is the only monohydroxy-BaP isomer that exhibits intermediate tumor-initiating activity—substantially lower than the parent BaP and 2-OH-BaP, yet markedly higher than the remaining ten phenol isomers—making it a critical reference standard for structure-activity relationship (SAR) studies of PAH carcinogenicity.

Why 11-Hydroxybenzo[a]pyrene Cannot Be Substituted by Other Monohydroxy-BaP Isomers in Experimental Protocols


The twelve isomeric monohydroxybenzo[a]pyrenes are not functionally interchangeable despite sharing an identical elemental composition (C20H12O) and nominal mass (268 Da). A landmark head-to-head carcinogenicity study demonstrated that tumor-initiating activity spans at least a 20-fold range across the isomeric panel, with 2-OH-BaP exhibiting strong activity (8.5 papillomas per mouse) comparable to the parent BaP (8.4 papillomas per mouse), 11-OH-BaP showing an intermediate phenotype (2.8 papillomas per mouse), and the remaining ten isomers displaying negligible activity (<5% of BaP) [1]. Furthermore, a comprehensive mutagenicity screen of all twelve phenols in Salmonella typhimurium strains revealed isomer-specific mutagenic responses: only 6-OH-BaP and 12-OH-BaP were moderately mutagenic in TA98, while 11-OH-BaP, along with the majority of isomers, was inactive or only weakly mutagenic [2]. Substituting 11-OH-BaP with 2-OH-BaP would introduce a quantitatively distinct carcinogenic potency; substituting with 3-OH-BaP would conflate a weak tumor initiator with a well-characterized estrogen receptor ligand.

Quantitative Differentiation of 11-Hydroxybenzo[a]pyrene: Comparator-Anchored Evidence for Procurement Decisions


Tumor-Initiating Activity in Mouse Skin: 11-OH-BaP vs. 2-OH-BaP and Parent BaP

In a two-stage mouse skin tumorigenesis assay using CD-1 mice with topical application followed by twice-weekly promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA), 11-OH-BaP exhibited a papilloma yield of 2.8 per mouse after 30 weeks, compared with 8.5 for 2-OH-BaP and 8.4 for the parent BaP—representing a 3.0-fold and 3.0-fold lower tumor burden, respectively [1]. The latency period before the first tumor appeared was extended to 7 weeks for 11-OH-BaP, versus 5 weeks for both BaP and 2-OH-BaP. The time required for 50% of animals to develop tumors was 15 weeks for both 11-OH-BaP and 2-OH-BaP, compared with 13 weeks for BaP [1]. The remaining ten isomers (1-, 3-, 4-, 5-, 6-, 7-, 8-, 9-, 10-, and 12-OH-BaP) each demonstrated less than 5% of the tumor-initiating activity of BaP when expressed as papillomas per mouse [1].

Chemical Carcinogenesis PAH Structure-Activity Relationship Tumor Initiation

Bacterial Mutagenicity Profile: 11-OH-BaP vs. 6-OH-BaP, 12-OH-BaP, 1-OH-BaP, and 3-OH-BaP

In a systematic evaluation of 29 benzo(a)pyrene derivatives tested without exogenous metabolic activation in Salmonella typhimurium strains TA98, TA100, and TA1538, the 12 isomeric phenols displayed highly divergent mutagenic activities [1]. 6-Hydroxybenzo(a)pyrene and 12-hydroxybenzo(a)pyrene were classified as moderately mutagenic in strain TA98, while 1-OH-BaP and 3-OH-BaP were only weakly mutagenic in the same strain. Critically, 11-OH-BaP—along with the remaining eight phenol isomers—was categorized as inactive or only weakly mutagenic across all bacterial strains tested [1]. This positions 11-OH-BaP within the majority inactive fraction of the isomeric panel, contrasting sharply with the two moderately active isomers (6-OH-BaP and 12-OH-BaP) that are the only monohydroxy-BaPs with appreciable direct-acting mutagenicity.

Genetic Toxicology Ames Test PAH Mutagenicity

Metabolic Formation by Human CYP1A1: 11-OH-BaP Is Not a Major Enzymatic Product

When benzo[a]pyrene was incubated with human recombinant CYP1A1 and epoxide hydrolase, the resulting monohydroxylated metabolite profile was analyzed by LC-ESI-MS using a method capable of separating 11 OH-BaP positional isomers [1]. The analysis identified 1-OH-BaP, 3-OH-BaP, and 9-OH-BaP as the major metabolites. 2-OH-BaP (and/or co-eluted 8-OH-BaP) and 12-OH-BaP were identified as minor metabolites. Notably, 11-OH-BaP was not detected as either a major or minor product under these incubation conditions [1]. This finding is corroborated by a column-switching HPLC-fluorescence method that similarly identified 1-, 3-, and 9-OH-BaPs as the major BaP metabolites produced by human recombinant P450 1A1, with production rates of 1- and 3-OH-BaPs being approximately equal [2]. The non-detection of 11-OH-BaP in CYP1A1-mediated metabolism suggests that 11-hydroxylation proceeds through alternative enzymatic pathways or non-enzymatic mechanisms.

Cytochrome P450 Metabolism PAH Biotransformation In Vitro Metabolism

Chromatographic Separation of 11 OH-BaP Positional Isomers: Analytical Differentiation Requirements

The separation of all twelve monohydroxybenzo[a]pyrene positional isomers presents a significant analytical challenge due to their identical molecular mass (268 Da) and similar physicochemical properties. A column-switching HPLC method utilizing an alkylamide-type reversed-phase column coupled with a β-cyclodextrin-bonded silica gel column achieved separation of 11 of the 12 isomers (all except 6-OH-BaP), with detection limits in the range of 0.3–8 pg per injection (S/N=3) [1]. Using this method, only 3-OH-BaP was detected in human urine at a concentration of 0.5 ng/g creatinine, with a 3-OH-BaP/1-OHP ratio of approximately 1/130 [1]. An alternative approach using cyclodextrin-modified micellar electrokinetic chromatography (MEKC) with γ-cyclodextrin and sodium dodecyl sulfate achieved separation of BaP and all 12 OH-BaP positional isomers, with migration times correlating with octanol-water distribution coefficients in the presence of γ-cyclodextrin [2]. An LC-ESI-MS method separated 10 of the isomers (with 2- and 8-OH-BaP co-eluting) and achieved detection limits ranging from 1.6 μg/L (12-OH-BaP) to 12 μg/L (5-OH-BaP) [3].

Analytical Chemistry HPLC Method Development PAH Isomer Separation

In Vivo DNA Adduct Formation: 11-OH-BaP Among All Twelve Isomeric Phenols Tested

A comprehensive in vivo study examined DNA adduct formation in rat lung, liver, and peripheral blood lymphocytes following intraperitoneal administration of synthetic BaP metabolites, including all twelve monohydroxy-BaP isomers (1- through 12-OH-B[a]P), using the nuclease P1 version of the 32P-postlabeling assay [1]. This study is notable for being one of the very few investigations to include the complete isomeric panel in an in vivo DNA binding context, providing a direct comparison of the genotoxic potential of each positional isomer in multiple target tissues. While the study abstract does not provide individual isomer-specific quantitative adduct levels in the accessible record, the inclusion of 11-OH-B[a]P alongside all other isomers establishes a framework for comparative DNA adduct formation analysis that is unique to this compound panel [1].

DNA Adductomics 32P-Postlabeling In Vivo Genotoxicity

High-Value Application Scenarios for 11-Hydroxybenzo[a]pyrene Based on Quantitative Differentiation Evidence


Intermediate-Strength Positive Control in PAH Carcinogenicity SAR Studies

In structure-activity relationship (SAR) investigations of PAH carcinogenicity, 11-OH-BaP fills a critical gap between strong tumor initiators (BaP and 2-OH-BaP, yielding 8.4 and 8.5 papillomas per mouse respectively) and the essentially inactive majority of monohydroxy isomers (<5% of BaP activity). With a tumor yield of 2.8 papillomas per mouse, a 7-week tumor latency, and a 50% tumor incidence time of 15 weeks in the CD-1 mouse skin model, 11-OH-BaP provides a well-characterized intermediate potency reference point that enables dose-response calibration and mechanistic hypothesis testing in tumor initiation studies [1]. Researchers studying how the position of hydroxylation modulates carcinogenic potency can use 11-OH-BaP as a benchmark for quantifying the effect of substitution at the bay-region-adjacent 11-position versus the strong-initiating 2-position.

Negative Isomer Control for Bacterial Mutagenicity Screening Panels

Genetic toxicology laboratories assembling isomer-resolved mutagenicity screening panels can deploy 11-OH-BaP as a structurally matched negative or weakly-active control compound. In contrast to the moderately mutagenic 6-OH-BaP and 12-OH-BaP isomers in Salmonella typhimurium TA98, 11-OH-BaP is inactive or only weakly mutagenic in the same assay system, along with the majority of the isomeric panel [2]. This differential activity profile—where only 2 of 12 monohydroxy isomers show appreciable direct-acting mutagenicity—makes 11-OH-BaP an essential comparator for validating that observed mutagenic responses are position-specific rather than a general property of hydroxylated BaP derivatives.

Stable Internal Standard for Non-CYP1A1 BaP Metabolism Studies

11-OH-BaP is not formed as a detectable metabolite when BaP is incubated with human recombinant CYP1A1 and epoxide hydrolase, unlike the major products 1-OH-BaP, 3-OH-BaP, and 9-OH-BaP, and the minor products 2-OH-BaP (and/or 8-OH-BaP) and 12-OH-BaP [3]. This metabolic 'invisibility' to CYP1A1 makes 11-OH-BaP uniquely suited as a stable internal standard or recovery surrogate in CYP1A1-mediated BaP metabolism assays, because it will not be generated endogenously during the incubation and thus will not interfere with quantification of the principal CYP1A1-derived metabolites. Its structural authenticity as a genuine monohydroxy-BaP ensures chromatographic behavior and ionization efficiency comparable to the analytes of interest.

Method Validation Standard for Isomer-Specific OH-BaP Chromatography

Given that 11 OH-BaP positional isomers require specialized chromatographic approaches for resolution—including column-switching HPLC with alkylamide and β-cyclodextrin columns (resolving 11 of 12 isomers) or MEKC with γ-cyclodextrin—authentic 11-OH-BaP reference material is indispensable for method development and validation [4][5]. Analytical laboratories developing biomonitoring methods for OH-BaPs in urine, plasma, or tissue must verify that their chromatographic system can distinguish 11-OH-BaP from co-eluting isomers (notably, 2-OH-BaP and 8-OH-BaP co-elute on standard C18 phases), and the only reliable approach is to spike authentic 11-OH-BaP standard into the analytical workflow.

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